5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
Overview
Description
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-phenylpropanoic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of dihydropyridazine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylpyridazin-3(2H)-one: Lacks the chlorine substituent.
5-Chloro-2-methylpyridazin-3(2H)-one: Lacks the phenyl group.
6-Phenylpyridazin-3(2H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one is unique due to the presence of both chlorine and phenyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-methyl-6-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(12)11(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEPXRQIVMKNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343650 | |
Record name | SBB055931 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33389-38-7 | |
Record name | SBB055931 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research regarding 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one?
A1: The research focuses on using this compound as a starting material to synthesize new pyridazine derivatives containing mercapto groups. The researchers explore the regioselective introduction of these groups via nucleophilic substitution reactions with different sulfur nucleophiles [].
Q2: What is the significance of introducing mercapto groups into the pyridazine ring?
A2: Introducing mercapto groups can significantly alter the reactivity and physicochemical properties of the pyridazine scaffold. This modification can potentially lead to compounds with different biological activities and pharmacological profiles compared to the parent compound [].
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